molecular formula C21H23N3OS B2613729 N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 374615-65-3

N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2613729
CAS No.: 374615-65-3
M. Wt: 365.5
InChI Key: UBWZUCXHWNTKSY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate aromatic amines and aldehydes, followed by cyclization and introduction of the sulfanylidene group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification processes such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanylidene group plays a crucial role in these interactions, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • **N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific arrangement of methyl groups and the presence of the sulfanylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological effects based on current research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydropyrimidine core with multiple substituents. Its molecular formula is C21H23N3O2C_{21}H_{23}N_{3}O_{2} with a molecular weight of 349.4 g/mol. The structural representation includes a sulfanylidene group which is crucial for its biological activity.

PropertyValue
Molecular FormulaC21H23N3O2
Molecular Weight349.4 g/mol
IUPAC NameN-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
InChIInChI=1S/C21H23N3O2/c1-12-8-10-16(11-9-12)19-18(15(4)22-21(26)24-19)20(25)23-17-7-5-6-13(2)14(17)3/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26)

Biological Activities

Research indicates that compounds containing the tetrahydropyrimidine structure exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, derivatives of tetrahydropyrimidines have been tested against various cancer cell lines with promising results. A notable study reported that specific analogs demonstrated IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .
  • Antimicrobial Effects : The presence of sulfur and nitrogen in the structure enhances its antimicrobial properties. Compounds similar to N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene have been shown to exhibit significant antibacterial and antifungal activity .
  • Anti-inflammatory Properties : Some derivatives have been evaluated for their anti-inflammatory effects in preclinical models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies

A few case studies highlight the biological activity of similar compounds:

  • Study on Anticancer Properties : A recent publication investigated a series of tetrahydropyrimidine derivatives against human breast cancer cell lines (T47D). The study found that certain compounds exhibited IC50 values ranging from 27.3 µM to 43.4 µM, indicating moderate to high efficacy in inhibiting cell growth .
  • Antimicrobial Testing : Another study assessed the antimicrobial activity of various tetrahydropyrimidines against Staphylococcus aureus and Escherichia coli. Results indicated that some compounds had minimum inhibitory concentrations (MICs) below 100 µg/mL, suggesting potential as therapeutic agents.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-12-8-10-16(11-9-12)19-18(15(4)22-21(26)24-19)20(25)23-17-7-5-6-13(2)14(17)3/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWZUCXHWNTKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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